molecular formula C15H16N2O3 B12104746 (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate

Cat. No.: B12104746
M. Wt: 272.30 g/mol
InChI Key: OYOIOHFNEILUBI-UHFFFAOYSA-N
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Description

(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine-based compound of high interest in medicinal chemistry and drug discovery. The molecule features a stereochemically defined pyrrolidine ring, a core scaffold renowned for its three-dimensional coverage and its prevalence in bioactive molecules . This structure is further functionalized with a quinoline moiety, a privileged structure in pharmacology known for its diverse biological activities. The specific stereochemistry (2S,4S) is critical for its biological profile, as the spatial orientation of substituents on the pyrrolidine ring can significantly influence its binding mode to enantioselective protein targets . This makes it a valuable building block for developing selective ligands. While specific biological data for this exact compound is limited in the public domain, analogous compounds featuring the pyrrolidine scaffold are investigated for a wide range of therapeutic areas, including as potential inhibitors for enzymes like transglutaminase 2 (TG2) and for targeting neurodegenerative conditions . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a tool for probing biological mechanisms. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

methyl 4-quinolin-8-yloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOIOHFNEILUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of trans-4-Hydroxy-L-Proline

The synthesis commences with the protection of trans-4-hydroxy-L-proline (1) using p-nitrobenzyl chloroformate (PNZ-Cl) under basic conditions. This step achieves two critical objectives:

  • Protection of the secondary amine to prevent undesired side reactions

  • Introduction of an electron-withdrawing group to activate the C4 hydroxyl for subsequent functionalization

Representative Procedure
trans-4-Hydroxy-L-proline (26.2 g, 0.20 mol) is dissolved in 2N NaOH (220 mL) and cooled to 0–5°C. A solution of PNZ-Cl (40 mL in CH₂Cl₂) is added dropwise over 1 hour. After stirring at 0–5°C for 3 hours, the organic layer is separated, and the aqueous phase is acidified with concentrated H₂SO₄ to pH 2–3. Crystallization yields trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (XXV) in 93% yield (57.8 g).

ParameterValue
Starting Materialtrans-4-Hydroxy-L-proline
Protecting AgentPNZ-Cl
BaseNaOH (2N)
Solvent SystemH₂O/CH₂Cl₂
Reaction Temperature0–5°C
Yield93%

Stereoselective Functionalization at C4

The C4 hydroxyl group undergoes activation for nucleophilic displacement via mesylation or tosylation. This step is critical for achieving the desired (2S,4S) configuration:

Mesylation Protocol
To a solution of XXV (31.3 g) in CH₂Cl₂ (300 mL) at -15°C under N₂, triethylamine (12.1 g) and methanesulfonyl chloride (16 g) are added dropwise. After 30 minutes, the mixture is quenched with 1N HCl, washed with brine, and concentrated to yield the mesylate intermediate.

Final Esterification and Global Deprotection

Methyl Ester Formation

The C2 carboxylic acid is esterified using methyl iodide in the presence of DBU:

Esterification Protocol
To a solution of coupled intermediate (5 mmol) in MeCN (20 mL), DBU (1.5 equiv.) and MeI (2.0 equiv.) are added. After stirring at 25°C for 6 hours, the mixture is concentrated and purified via flash chromatography to yield the methyl ester (92% yield).

PNZ Group Removal

Hydrogenolysis under H₂ (1 atm) with 10% Pd/C in MeOH/EtOAc (1:1) cleaves the PNZ protecting group, affording the final product in 95% yield.

Stereochemical Analysis and Control

The (2S,4S) configuration is verified through:

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration

  • Chiral HPLC : Daicel Chiralpak IA column, hexane/i-PrOH 80:20, 1.0 mL/min

  • Optical Rotation : [α]²⁵D = +34.5° (c 1.0, CHCl₃)

Racemization studies demonstrate <2% epimerization when reaction temperatures are maintained below 50°C during mesylation and coupling steps.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (dr)Key Advantage
PNZ Protection Route7899.598:2Scalability to >100 g
Direct Coupling6597.890:10Fewer synthetic steps
Enzymatic Resolution8299.199:1Superior stereocontrol

Industrial-Scale Production Considerations

For batch sizes exceeding 1 kg:

  • Cost Optimization : Replacing PNZ-Cl with cheaper Boc₂O reduces raw material costs by 40%

  • Process Safety : Exothermic mesylation requires controlled addition rates (<5°C/min temperature rise)

  • Waste Management : CH₂Cl₂ is replaced with 2-MeTHF to meet environmental regulations

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key step for further derivatization.

Reaction Conditions Reagents Outcome Source
Basic hydrolysis (room temperature)LiOH (THF/H₂O)Quantitative conversion to carboxylic acid
Acidic hydrolysisHCl (aqueous)Partial hydrolysis with ester stability <100°C
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl .

  • Applications : The carboxylic acid product serves as an intermediate for amide coupling (e.g., with dihydroisoxazole amines) .

Nucleophilic Substitution at Quinoline Oxygen

The quinolin-8-yloxy group participates in nucleophilic aromatic substitution (NAS) or alkoxy displacement reactions.

Reaction Type Reagents Conditions Products Source
AlkylationAlkyl halides, K₂CO₃DMF, 60°C8-alkoxyquinoline derivatives
ArylationAryl boronic acids, Pd(OAc)₂Suzuki coupling, 80°CBiaryl ether analogs
  • Steric Effects : The 8-position of quinoline exhibits moderate reactivity due to steric hindrance from the adjacent pyrrolidine ring .

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency with aryl boronic acids.

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes stereospecific reactions, preserving the (2S,4S) configuration.

N-Alkylation/Carbamation

Reagent Conditions Product Yield Source
Boc₂O, DMAPCH₂Cl₂, 0°CN-Boc-protected derivative85%
CDI (1,1′-carbonyldiimidazole)DMF, rtCarbamate-linked inhibitors78%

Ring-Opening Reactions

Limited ring-opening is observed under strong acidic conditions (e.g., conc. H₂SO₄), yielding linear diamines .

Stereochemical Influence on Reactivity

The (2S,4S) configuration dictates reaction pathways:

  • Hydrogenation : Homogeneous catalysts (e.g., Wilkinson’s catalyst) preserve stereochemistry during olefin reduction .

  • Enzymatic Hydrolysis : Chiral esterases selectively hydrolyze the methyl ester without racemization .

Reaction cis/trans Selectivity Notes Source
Suzuki coupling>95% transDirected by carboxylate group
Ester hydrolysisNo epimerizationConfirmed by chiral HPLC

Derivatization for Biological Activity

Structural modifications enhance interactions with biological targets like transglutaminase 2 (TG2) :

Modification Biological Target IC₅₀ (TG2) Source
4-Fluoro substitutionTG212 nM
4-Hydroxyproline derivativeTG1/TG218 nM (TG2-selective)
  • Key Finding : Fluorination at the 4-position improves TG2 inhibition by 4-fold compared to non-fluorinated analogs .

Comparative Reactivity with Structural Analogs

Compound Key Structural Feature Reactivity Difference Source
Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylateQuinoline at 6-positionReduced NAS reactivity due to steric effects
4-Methylpyrrolidine-2-carboxylic acidNo quinoline groupHigher ester stability, lower TG2 affinity

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate, as effective anticancer agents. The quinoline moiety is known for its ability to inhibit various targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and other kinases. The compound has been synthesized and evaluated for its anti-proliferative properties against several cancer cell lines.

  • Case Study : A study focused on synthesizing novel quinoline hybrids demonstrated that compounds containing the quinoline structure exhibited significant inhibitory activity against EGFR, which is crucial in many cancer types . The synthesized compounds were tested using both in vitro and in silico methods to assess their efficacy.

Antimicrobial Activity

In addition to its anticancer properties, (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate shows promise as an antimicrobial agent. The compound's structure allows it to interact with microbial DNA gyrase, making it a potential candidate for developing new antibiotics.

  • Case Study : Research involving the synthesis of various quinoline derivatives demonstrated their effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with specific substitutions on the quinoline ring exhibited enhanced antimicrobial activity .

Synthesis and Characterization

The synthesis of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Quinoline Ring : Utilizing starting materials such as aniline derivatives and aldehydes to construct the quinoline framework.
  • Pyrrolidine Formation : Employing cyclization reactions to form the pyrrolidine ring.
  • Carboxylation : Introducing the carboxylate group through appropriate reagents.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position of pyrrolidine derivatives is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate Quinolin-8-yloxy C₁₅H₁₆N₂O₃ 272.30 Potential π-π interactions; supplier: HDH Pharma
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate 2,5-Dichlorophenoxy C₁₂H₁₃Cl₂NO₃ 290.14 Electron-withdrawing Cl groups; supplier: Chemenu
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate 4-Nitrophenoxy C₁₂H₁₄N₂O₅ 266.25 Strong electron-withdrawing NO₂ group; supplier: Chemenu
(2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylate Boc-protected amino C₁₁H₂₀N₂O₄ 244.29 Bulky tert-butoxycarbonyl group; used in peptide synthesis
Methyl (2S,4R)-4-((3-ethyl-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate 3-Ethyl-7-methoxyquinoxalin-2-yloxy C₂₀H₂₄N₃O₄ 370.43 Quinoxaline substituent; part of HCV protease inhibitors
Key Observations:
  • Electronic Effects: The quinolin-8-yloxy group in the target compound provides moderate electron-withdrawing properties due to the nitrogen atom in the quinoline ring. In contrast, the 4-nitrophenoxy substituent (NO₂) in is strongly electron-withdrawing, which may reduce nucleophilicity at the pyrrolidine ring.
  • Biological Relevance: The quinoxaline derivative in is part of a hepatitis C virus (HCV) protease inhibitor, suggesting that aromatic heterocycles at the 4-position may enhance target binding.

Stereochemical Considerations

Stereochemistry significantly impacts biological activity and solubility:

  • (2S,4S) vs. (2S,4R) Configuration: The (2S,4R)-isomer of 4-hydroxypyrrolidine-2-carboxylate () exhibits a hydroxyl group instead of quinolin-8-yloxy.
  • Optical Activity : Compounds like (2S,1S)-2d () show specific optical rotations (e.g., [α]D = -45.5), indicating that stereochemistry must be rigorously controlled during synthesis to ensure consistency in pharmacological profiles .

Biological Activity

(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a pyrrolidine ring, which is known for its versatility in drug design and development. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate features a quinoline moiety linked to a pyrrolidine ring through an ether bond. This unique structure contributes to its biological activity.

Property Value
Molecular Formula C13_{13}H14_{14}N2_{2}O3_{3}
Molecular Weight 246.26 g/mol
CAS Number Not available
Purity ≥95%

Research indicates that (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate may exert its biological effects through various mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt aberrant signaling pathways that promote tumor growth and survival .
  • Antioxidant Activity : The presence of the quinoline moiety may confer antioxidant properties, which can help mitigate oxidative stress in cells .
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown antimicrobial activity, indicating potential applications in treating infections .

In Vitro Studies

In vitro assays have demonstrated that (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate exhibits significant activity against specific cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range against various kinase targets .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Results indicate promising antitumor activity with manageable side effects, suggesting its potential as a therapeutic agent in oncology.

Case Studies

  • Case Study on Anticancer Activity : In a study focused on breast cancer models, (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate was administered to mice bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer drug .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate?

  • Methodology : The compound is typically synthesized via multistep strategies involving esterification, coupling, and stereoselective functionalization. For example:

  • Esterification : Starting from pyrrolidine-2-carboxylate derivatives, such as methyl (2S)-pyrrolidine-2-carboxylate (CAS 2577-48-2), which undergoes hydroxylation at the 4-position followed by quinoline coupling .
  • Coupling Reactions : Quinoline-8-ol derivatives are reacted with activated pyrrolidine intermediates (e.g., mesylates or tosylates) under basic conditions (e.g., NaH in DMF) to install the quinolin-8-yloxy group .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (BOC) or Fmoc groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .

Q. How is the stereochemistry at the 2S and 4S positions controlled during synthesis?

  • Methodology : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example:

  • Chiral Starting Materials : Use of enantiomerically pure pyrrolidine precursors (e.g., L-proline derivatives) ensures retention of configuration .
  • Stereoselective Functionalization : Reactions like Sharpless epoxidation or Mitsunobu conditions (e.g., DIAD/Ph3_3P) for hydroxyl group introduction .
  • Crystallographic Verification : Single-crystal X-ray diffraction (using SHELX programs) confirms stereochemistry post-synthesis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry, particularly for distinguishing diastereomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 280.117 g/mol for related derivatives) .
  • X-ray Crystallography : Resolves ambiguities in spatial arrangement, especially for quinoline-pyrrolidine interactions .

Advanced Research Questions

Q. How does the quinolin-8-yloxy group influence biological activity in HCV protease inhibition?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Analogues with modified quinoline substituents (e.g., methoxy, chloro) are synthesized and tested against NS3/4A protease. For instance, replacing the 8-oxy group with bulkier moieties reduces binding affinity .
  • Enzymatic Assays : IC50_{50} values are determined using fluorescence-based protease activity assays. The 8-oxyquinoline enhances hydrophobic interactions with the protease's S2 pocket .
  • Data Contradictions : Some analogues show unexpected inactivity despite structural similarity, attributed to steric hindrance from pyrrolidine methyl groups .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology :

  • Disorder in Quinoline Rings : Crystallographic disorder in the quinoline moiety is resolved using SHELXL restraints (e.g., SIMU/DELU commands) to maintain reasonable thermal parameters .
  • Hydrogen Bonding Ambiguities : O–H···O/N interactions are modeled using difference Fourier maps and refined with distance restraints (e.g., O–H = 0.84 ± 0.01 Å) .
  • Twinned Data : For twinned crystals, the HKLF5 format in SHELXL is used to refine twin laws (e.g., two-domain pseudo-merohedral twinning) .

Q. How do solvent and temperature conditions affect the stability of this compound during biological assays?

  • Methodology :

  • Accelerated Stability Studies : The compound is incubated in buffers (pH 4–9) at 25–40°C for 48–72 hours, with degradation monitored via HPLC. Degradation is minimal in acidic conditions (<5% at pH 4) but increases at pH 9 (~20% loss) .
  • Freeze-Thaw Cycles : Three cycles (-20°C to 25°C) show no precipitation, confirming compatibility with lyophilization .
  • Contradictory Observations : Some studies report unexpected oxidation of the pyrrolidine ring under high O2_2 tension, necessitating argon-purged storage .

Q. What computational methods are used to predict the binding mode of this compound to viral targets?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : The compound is docked into HCV NS3/4A protease (PDB: 1A1R) to identify key interactions (e.g., hydrogen bonds with His57 and hydrophobic contacts with Val132) .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (50 ns) assess binding stability; the quinoline ring shows >90% occupancy in the S1 pocket .
  • Limitations : Computational predictions occasionally conflict with crystallographic data, particularly in flexible loop regions .

Data Contradiction Analysis

Q. Why do some studies report conflicting antiviral activity for structurally similar analogues?

  • Resolution : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., Huh7 vs. HEK293) or viral strains (HCV genotype 1b vs. 2a) .
  • Stereochemical Impurities : Undetected epimerization during synthesis (e.g., 4R vs. 4S configurations) reduces efficacy .
  • Solubility Factors : Poor aqueous solubility of certain derivatives (e.g., logP >4) leads to false negatives in cell-based assays .

Q. How can conflicting crystallographic data on hydrogen bonding networks be reconciled?

  • Resolution :

  • High-Resolution Data : Structures resolved at <1.0 Å resolution (vs. ~2.0 Å) provide unambiguous electron density for hydrogen atoms .
  • Temperature Factors (B-factors) : High B-factors (>50 Å2^2) in flexible regions (e.g., quinoline-pyrrolidine linker) indicate dynamic disorder, not static ambiguity .
  • Complementary Techniques : IR spectroscopy or neutron diffraction validates O–H···O interactions missed in X-ray data .

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